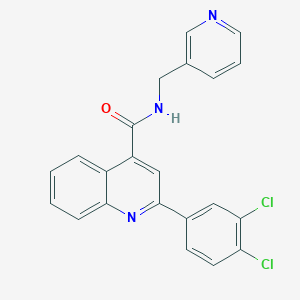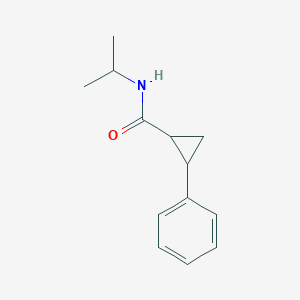
3-chloro-6-(difluoromethoxy)-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-6-(difluoromethoxy)-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a benzothiophene core, a difluoromethoxy group, and an oxazole moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(difluoromethoxy)-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a halogenated benzene derivative.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction, where a suitable difluoromethoxy reagent reacts with the benzothiophene intermediate.
Attachment of the Oxazole Moiety: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or a nitrile.
Final Coupling Reaction: The final step involves coupling the oxazole derivative with the benzothiophene intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole moiety or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The chloro group in the benzothiophene ring can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiolate (KSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene core can yield sulfoxides or sulfones, while substitution of the chloro group can lead to a variety of substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht es, verschiedene chemische Reaktionen zu untersuchen und neue Synthesemethoden zu entwickeln.
Biologie
In der biologischen Forschung wird 3-Chlor-6-(Difluormethoxy)-N-(5-Methyl-1,2-oxazol-3-yl)-1-benzothiophen-2-carboxamid auf seine potenziellen biologischen Aktivitäten untersucht. Es kann Eigenschaften wie Enzyminhibition oder Rezeptorbindung aufweisen, was es zu einem Kandidaten für die Wirkstoffforschung und -entwicklung macht.
Medizin
In der Medizin könnte diese Verbindung auf ihr therapeutisches Potenzial untersucht werden. Ihre einzigartige Struktur kann es ihr ermöglichen, mit spezifischen biologischen Zielen zu interagieren, was zur Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten führen könnte.
Industrie
Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese von Agrochemikalien und anderen Spezialchemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-6-(Difluormethoxy)-N-(5-Methyl-1,2-oxazol-3-yl)-1-benzothiophen-2-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, was zu einer Modulation ihrer Aktivität führt. Die genauen beteiligten Pfade hängen vom spezifischen biologischen Kontext und der Art des Ziels ab.
Wirkmechanismus
The mechanism of action of 3-chloro-6-(difluoromethoxy)-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Chlor-6-(Trifluormethoxy)-N-(5-Methyl-1,2-oxazol-3-yl)-1-benzothiophen-2-carboxamid: Ähnliche Struktur, aber mit einer Trifluormethoxygruppe anstelle einer Difluormethoxygruppe.
3-Chlor-6-(Methoxy)-N-(5-Methyl-1,2-oxazol-3-yl)-1-benzothiophen-2-carboxamid: Ähnliche Struktur, aber mit einer Methoxygruppe anstelle einer Difluormethoxygruppe.
Einzigartigkeit
Das Vorhandensein der Difluormethoxygruppe in 3-Chlor-6-(Difluormethoxy)-N-(5-Methyl-1,2-oxazol-3-yl)-1-benzothiophen-2-carboxamid verleiht ihr einzigartige chemische und biologische Eigenschaften. Diese Gruppe kann die Reaktivität, Stabilität und Interaktion der Verbindung mit biologischen Zielstrukturen beeinflussen, was sie von ähnlichen Verbindungen mit anderen Substituenten unterscheidet.
Eigenschaften
Molekularformel |
C14H9ClF2N2O3S |
|---|---|
Molekulargewicht |
358.7 g/mol |
IUPAC-Name |
3-chloro-6-(difluoromethoxy)-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H9ClF2N2O3S/c1-6-4-10(19-22-6)18-13(20)12-11(15)8-3-2-7(21-14(16)17)5-9(8)23-12/h2-5,14H,1H3,(H,18,19,20) |
InChI-Schlüssel |
RWYOXZRJNNOFMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-[1-(3-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B10975016.png)

![1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B10975029.png)
![2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10975033.png)
![2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(1-phenylethyl)benzamide](/img/structure/B10975037.png)
![N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B10975045.png)





![1-(3-Chlorophenyl)-4-[(2-phenylcyclopropyl)carbonyl]piperazine](/img/structure/B10975072.png)
![N-(4-bromophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B10975078.png)
![3-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975091.png)
